molecular formula C13H20N2O6S2 B2803528 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID CAS No. 881936-91-0

3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID

Cat. No.: B2803528
CAS No.: 881936-91-0
M. Wt: 364.43
InChI Key: SRCRFMPQDLKKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the sulfonamide group: This step involves the reaction of a suitable amine with methanesulfonyl chloride under basic conditions.

    Aromatic substitution:

    Alkylation: The propanoic acid moiety is introduced via alkylation reactions, often using alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-DIMETHYLAMINOPROPIONIC ACID HYDROCHLORIDE
  • N,N-DIMETHYL-BETA-ALANINE HYDROCHLORIDE

Uniqueness

3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O6S2/c1-9-7-10(2)12(8-11(9)15(3)22(4,18)19)23(20,21)14-6-5-13(16)17/h7-8,14H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCRFMPQDLKKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.